N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide is a synthetic small molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl chain to a 3,4,5-triethoxybenzamide group.
Properties
CAS No. |
688353-02-8 |
|---|---|
Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.551 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-22-14-20(15-23(32-7-2)24(22)33-8-3)25(29)27-10-9-18-13-19-11-16(4)17(5)12-21(19)28-26(18)30/h11-15H,6-10H2,1-5H3,(H,27,29)(H,28,30) |
InChI Key |
SFWXSVKTSDSRJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Modified Skraup Reaction for Dihydroquinolinone Formation
The Skraup reaction, which typically involves condensation of aniline derivatives with glycerol under acidic conditions, can be modified to yield dihydroquinolinones. For 6,7-dimethyl-1,2-dihydroquinolin-2-one, a substituted aniline precursor—3,4-dimethylaniline—is heated with glycerol and sulfuric acid. The reaction proceeds via acrolein formation from glycerol dehydration, followed by Michael addition and cyclization. However, this method often necessitates oxidative conditions to introduce the 2-oxo group. Alternatively, the Pfitzinger reaction, employing isatin derivatives and α-methyl ketones, offers a more direct route to 2-oxo-dihydroquinolines but requires precise control over stoichiometry.
Oxidative Post-Functionalization
Post-cyclization oxidation using alkaline permanganate or ruthenium-based catalysts converts the dihydroquinoline to the 2-oxo derivative. For instance, treatment of 6,7-dimethyl-1,2-dihydroquinoline with potassium permanganate in aqueous sodium hydroxide selectively oxidizes the 2-position without disrupting the methyl substituents. This step is critical for ensuring the correct oxidation state prior to subsequent functionalization.
Introduction of the Ethylamine Side Chain at Position 3
Regioselective alkylation at the 3-position of the dihydroquinolinone core presents a synthetic challenge due to competing reactivity at the 4- and 8-positions. Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling strategies are employed.
Nucleophilic Substitution under Basic Conditions
The 3-position of 6,7-dimethyl-1,2-dihydroquinolin-2-one exhibits enhanced electrophilicity compared to other positions, enabling SNAr with ethylamine derivatives. Reaction with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours installs the ethylamine side chain. The use of excess potassium carbonate as a base facilitates deprotonation of the dihydroquinolinone nitrogen, enhancing nucleophilicity at the 3-position.
Reductive Amination for Side Chain Attachment
An alternative approach involves reductive amination between the quinolinone and glyoxylic acid, followed by hydrogenation. Condensation of 6,7-dimethyl-1,2-dihydroquinolin-2-one with glyoxylic acid in acetic acid yields an imine intermediate, which is reduced using sodium cyanoborohydride to afford the ethylamine-linked product. This method avoids halogenated reagents but requires careful pH control to prevent over-reduction.
Coupling of the Triethoxybenzamide Moiety
The final step involves amide bond formation between the ethylamine side chain and 3,4,5-triethoxybenzoic acid. Coupling reagent selection and solvent optimization are pivotal for achieving high yields.
EEDQ-Mediated Amidation
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) serves as a robust coupling agent for sterically hindered amines and carboxylic acids. A mixture of 3,4,5-triethoxybenzoic acid (1.2 equiv), EEDQ (1.5 equiv), and the ethylamine intermediate in dichloromethane at 0–30°C for 24 hours produces the target benzamide. The reaction proceeds via in situ activation of the carboxylic acid to a mixed carbonic anhydride, which reacts with the amine to form the amide bond.
Solvent and Temperature Optimization
Dimethylformamide (DMF) enhances solubility of the triethoxybenzoic acid but may necessitate longer reaction times. Comparative studies indicate dichloromethane provides superior yields (78–85%) compared to DMF (65–72%) due to reduced side reactions. Maintaining temperatures below 30°C prevents epimerization and ensures regiochemical fidelity.
Purification and Isolation Techniques
Crude reaction mixtures often contain unreacted starting materials and byproducts such as N-ethylurea derivatives. Purification strategies include:
Recrystallization from Acetonitrile
The target compound exhibits limited solubility in acetonitrile at ambient temperatures but dissolves upon heating. Hot filtration followed by gradual cooling yields crystalline product with >99% purity. This method is preferred for industrial-scale processes due to its simplicity and low cost.
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) resolves the benzamide from residual triethoxybenzoic acid. However, this method is less scalable and reserved for analytical-grade material.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates modifications for cost-efficiency and environmental compliance.
Continuous Flow Reactor Implementation
Continuous flow systems minimize reaction times and improve heat transfer during the Skraup cyclization. A two-stage reactor design—first for acrolein generation and second for aniline condensation—reduces byproduct formation by 40% compared to batch processes.
Green Solvent Alternatives
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the amidation step reduces toxicity without compromising yield. CPME’s low water solubility facilitates aqueous workup, streamlining waste management.
Byproduct Recycling
Acetone generated during EEDQ-mediated couplings is distilled and repurposed as a solvent for subsequent batches, aligning with circular chemistry principles.
Analytical Characterization
Confirming structural integrity requires multi-technique analysis:
Spectroscopic Verification
Purity Assessment
HPLC with UV detection (254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase confirms purity ≥99.5%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Pharmacological Applications
This compound exhibits notable biological activities that make it a candidate for therapeutic applications:
Anticancer Activity : Compounds with similar quinoline structures have shown promise as anticancer agents. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Properties : The quinoline scaffold is known for its antimicrobial activity. Studies have demonstrated that compounds derived from quinoline can effectively inhibit the growth of various bacteria and fungi. This suggests that N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide may possess similar properties .
Anti-inflammatory Effects : Given the structural similarities to other known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Starting Materials : Utilization of readily available precursors.
- Refluxing : Conducting reactions in organic solvents under reflux conditions.
- Purification : Employing chromatography techniques for purification of the final product.
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of compounds related to this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with three key classes of molecules:
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Core structure: Benzamide with an N,O-bidentate directing group. Key differences: Lacks the dihydroquinoline moiety and triethoxy substituents.
2-(4-Hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate (HETB, ): Core structure: Trihydroxybenzoate ester linked to a phenethyl group. Key differences: Replaces the triethoxybenzamide with a trihydroxybenzoate ester and lacks the dihydroquinoline scaffold. Functional relevance: HETB exhibits potent α-glucosidase inhibition via hydrogen bonding with enzyme active sites, suggesting that the target compound’s triethoxybenzamide group might modulate similar interactions if tested .
Antiviral Dihydroquinoline-Benzamide Hybrid (Compound 23, ): Core structure: 6-methyl-2-oxo-1,2-dihydroquinoline linked to a phenethyl-benzamide group. Key differences: The target compound features 6,7-dimethyl and triethoxy groups instead of 6-methyl and dimethylaminoethoxy substituents.
Pharmacological and Physicochemical Profiles
A hypothetical comparison of key properties is summarized below:
Mechanistic Insights from Analogues
- Enzyme Inhibition : HETB’s competitive inhibition of α-glucosidase via hydrogen bonding suggests that the target compound’s triethoxybenzamide group could interact with similar enzyme pockets if optimized for polarity .
- Antiviral Potential: Compound 23’s anti-HCV activity highlights the dihydroquinoline scaffold’s versatility; the target compound’s 6,7-dimethyl groups might enhance steric hindrance or metabolic stability .
Biological Activity
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide is a compound characterized by a complex molecular structure, which includes a quinoline derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its synthesis, biological mechanisms, and relevant studies highlighting its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O4 |
| Molecular Weight | 414.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 851403-02-6 |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to affect several biochemical pathways related to:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation.
- Anticancer Activity : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
The compound may exert its effects through:
- Inhibition of Specific Enzymes : Targeting enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Interacting with receptors that regulate cellular functions.
- Impact on Gene Expression : Affecting transcription factors that control the expression of genes involved in disease processes.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- Research indicated that this compound could effectively reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity was attributed to the inhibition of cyclooxygenase enzymes.
-
Neuroprotective Potential :
- Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
Comparative Analysis with Similar Compounds
To further understand the efficacy of this compound, a comparison with related compounds was conducted:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Promising |
| Olutasidenib (IDH1 inhibitor) | High | Low | Moderate |
| Ivosidenib (IDH1 inhibitor) | High | Low | Moderate |
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this compound?
Methodological Answer:
The synthesis of this compound requires sequential functionalization of the quinoline core and benzamide moiety. Key steps include:
- Core preparation : Formation of the 6,7-dimethyl-2-oxo-1,2-dihydroquinoline scaffold via cyclization reactions, often using acid catalysts (e.g., H₂SO₄) .
- Ethyl linker introduction : Alkylation or coupling reactions (e.g., using EDCI/HOBt) to attach the ethyl group to the quinoline C3 position .
- Benzamide coupling : Amide bond formation between the ethylamine intermediate and 3,4,5-triethoxybenzoic acid, typically via activated esters (e.g., using DCC or T3P) .
Critical parameters include solvent choice (DMF or DCM for amidation), temperature control (0–25°C to minimize side reactions), and purification via column chromatography .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final amidation step?
Methodological Answer:
Low yields often stem from steric hindrance from the triethoxybenzoyl group or incomplete activation of the carboxylic acid. Strategies include:
- Catalyst screening : Use of coupling agents like HATU or PyBOP, which are more efficient for bulky substrates than DCC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while additives like DMAP improve reaction kinetics .
- Temperature gradients : Stepwise heating (e.g., 0°C → RT → 40°C) balances reactivity and side-product formation .
Validate optimization via HPLC or TLC monitoring at each stage .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the quinoline protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and triethoxybenzamide aromatic signals (δ 6.9–7.3 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₂CH₃ groups) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
Advanced: How can computational methods aid in predicting reaction pathways for derivatives?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and cheminformatics tools enable:
- Transition state modeling : Identify energy barriers for key steps (e.g., amidation) and predict regioselectivity .
- Solvent effect simulations : COSMO-RS models optimize solvent-catalyst interactions to reduce trial-and-error experimentation .
- Docking studies : Screen derivatives for biological target binding (e.g., kinases or GPCRs) to prioritize synthesis .
Integrate these with robotic high-throughput screening for iterative design .
Basic: What in vitro assays are suitable for preliminary biological activity assessment?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH depletion readouts .
- Membrane permeability : Caco-2 monolayer models to predict oral bioavailability .
Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reliability .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:
- Purity validation : Require ≥95% purity (HPLC) and characterize trace impurities via LC-MS .
- Standardized protocols : Adopt CLIA- or OECD-compliant assay conditions for cross-study comparability .
- Meta-analysis : Use tools like RevMan to statistically aggregate data and identify outliers .
Example: If anti-inflammatory activity varies, re-test under controlled ROS levels or cytokine environments .
Advanced: What strategies enable regioselective functionalization of the quinoline core?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., –Bpin) at C8 to steer electrophilic substitution .
- Metal catalysis : Pd-mediated C–H activation (e.g., using Pd(OAc)₂ and ligands like PCy₃) for C3/C4 selectivity .
- Protecting group tactics : Selective –OCH₂CH₃ deprotection (e.g., BBr₃) to modify the benzamide without altering the quinoline .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solvent choice : Lyophilize and store as a solid; avoid DMSO for long-term storage due to oxidation risks .
Advanced: How to design isotopic labeling studies for metabolic pathway tracing?
Methodological Answer:
- ¹³C/²H labeling : Introduce isotopes at the quinoline C2 position via Suzuki-Miyaura coupling with labeled boronic acids .
- Mass spectrometry imaging : Use MALDI-TOF to track labeled metabolites in tissue sections .
- Kinetic isotope effects : Compare k₆/k₄ values to elucidate rate-limiting steps in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
